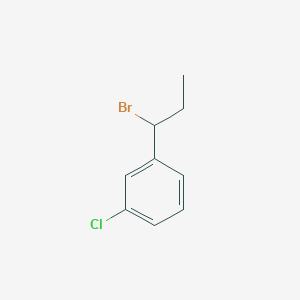

1-(1-Bromopropyl)-3-chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrCl |

|---|---|

Molecular Weight |

233.53 g/mol |

IUPAC Name |

1-(1-bromopropyl)-3-chlorobenzene |

InChI |

InChI=1S/C9H10BrCl/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3 |

InChI Key |

CNPHHKAZQXWBDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-(1-Bromopropyl)-3-chlorobenzene

This guide provides a comprehensive technical analysis of 1-(1-Bromopropyl)-3-chlorobenzene , a specialized benzylic halide intermediate used in organic synthesis and medicinal chemistry.

Executive Summary

This compound is a bifunctional aromatic building block characterized by a reactive benzylic bromide and a stable meta-chloro substituent. Its unique structure allows for orthogonal functionalization—exploiting the high electrophilicity of the benzylic position for nucleophilic substitutions while reserving the aryl chloride for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details its structural properties, validated synthesis protocols, and reactivity profiles.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀BrCl |

| Molecular Weight | 233.53 g/mol |

| Structure Description | A benzene ring substituted at the 1-position with a 1-bromopropyl group and at the 3-position with a chlorine atom.[1][2][3][4][5][6][7] |

| Chirality | The benzylic carbon (C1 of the propyl chain) is a stereocenter. Standard synthesis yields a racemate (±). |

| Physical State | Colorless to pale yellow liquid (Predicted).[8] |

| Boiling Point | ~115–120 °C at 10 mmHg (Predicted based on analogs). |

| Density | ~1.35 g/cm³ (Predicted). |

Structural Significance

The molecule features a "push-pull" reactivity landscape :

-

Benzylic Bromide (Csp³-Br): Highly reactive toward nucleophiles (SN1/SN2) due to the stabilization of the transition state by the adjacent aromatic ring.

-

Aryl Chloride (Csp²-Cl): Relatively inert to standard nucleophiles but active in palladium/nickel-catalyzed coupling, providing a site for late-stage diversification.

Synthesis Methodologies

Two primary routes are established for the synthesis of this compound. Route A is preferred for laboratory-scale precision, while Route B is often used for industrial scalability.

Route A: Grignard Addition & Alcohol Conversion (High Fidelity)

This pathway offers higher regioselectivity and avoids the formation of regioisomers common in radical halogenation.

Step 1: Grignard Addition [5][9]

-

Precursors: 3-Chlorobenzaldehyde + Ethylmagnesium Bromide (EtMgBr).

-

Conditions: Anhydrous THF or Diethyl Ether, 0°C to RT under N₂ atmosphere.

-

Intermediate: 1-(3-Chlorophenyl)propan-1-ol.

-

Mechanism: Nucleophilic attack of the ethyl group on the aldehyde carbonyl.

Step 2: Bromination

-

Reagent: Phosphorus Tribromide (PBr₃) or HBr (48%).

-

Conditions: PBr₃ in CH₂Cl₂ at 0°C.

-

Mechanism: SN2 conversion of the alcohol to the alkyl bromide with inversion of configuration (if chiral starting material is used).

Route B: Radical Benzylic Bromination (Wohl-Ziegler)

-

Precursor: 1-Propyl-3-chlorobenzene.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator).

-

Solvent: CCl₄ or Benzotrifluoride (reflux).[10]

-

Mechanism: Free-radical chain reaction. The bromine radical abstracts a hydrogen specifically from the benzylic position due to the stability of the resulting benzylic radical.

Mechanistic Visualization: Synthesis Pathways[2]

Figure 1: Comparison of Grignard-based (top) and Radical-based (bottom) synthetic routes.

Experimental Protocol (Route A)

Safety Note: All reactions must be performed in a fume hood. Benzylic bromides are potent lachrymators (tear-inducing agents).

-

Preparation of 1-(3-chlorophenyl)propan-1-ol:

-

Bromination:

-

Dissolve the crude alcohol (10.0 mmol) in anhydrous CH₂Cl₂ (30 mL).

-

Cool to 0°C. Add PBr₃ (4.0 mmol, 0.4 equiv) dropwise. Note: PBr₃ reacts with 3 equivalents of alcohol.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Pour onto ice-water. Extract with CH₂Cl₂.[10] Wash organic layer with NaHCO₃ (aq) to neutralize acid.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to yield the pure bromide.

-

Reactivity Profile & Applications

Nucleophilic Substitution (SN1 vs SN2)

The benzylic bromide is highly susceptible to nucleophilic attack.

-

SN2 Conditions: Strong nucleophiles (e.g., NaN₃, KCN, thiolates) in polar aprotic solvents (DMF, DMSO) will displace the bromide with inversion of configuration.

-

SN1 Conditions: Weak nucleophiles (e.g., H₂O, alcohols) or Lewis acids can promote ionization to the benzylic carbocation, leading to racemization.

Metal-Catalyzed Coupling

The 3-chloro substituent remains intact during benzylic substitution but can be activated later.

-

Suzuki Coupling: Reaction with aryl boronic acids using Pd(OAc)₂/S-Phos.

-

Buchwald-Hartwig: Amination of the aryl chloride using Pd₂dba₃/BINAP.

Reactivity Visualization

Figure 2: Divergent reactivity pathways: Benzylic substitution vs. Aryl cross-coupling.

Safety & Handling

-

Lachrymator: Benzylic bromides are severe eye and respiratory irritants. Handle only in a functioning fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or light-induced decomposition.

-

Spill Cleanup: Neutralize with dilute alcoholic KOH or specific spill kits for halogenated organics.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for alcohol-to-bromide conversion using PBr3).

- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007.

-

Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chem. Rev.1948 , 43(2), 271–317. Link (Classic review of Wohl-Ziegler bromination).

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007 . (Grignard addition to aldehydes).[11][5][9]

Sources

- 1. PubChemLite - 1-bromo-3-(4-chlorophenyl)propan-2-one (C9H8BrClO) [pubchemlite.lcsb.uni.lu]

- 2. 1-Bromo-3-chloropropane synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Question: Explain the reaction mechanism shown in the image starting from.. [askfilo.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

molecular weight of 1-(1-Bromopropyl)-3-chlorobenzene

An In-Depth Technical Guide to 1-(1-Bromopropyl)-3-chlorobenzene: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic hydrocarbon. While the molecular weight is a fundamental parameter, a thorough understanding for research and development necessitates a broader examination of its physicochemical properties, synthesis, and reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a versatile synthetic intermediate.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and toxicological assessment. This compound is a molecule whose properties are defined by its aromatic core and halogen substituents.

The molecular formula of this compound is C₉H₁₀BrCl. Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Bromine: ~79.904 u, Chlorine: ~35.453 u), the molecular weight can be precisely calculated. This value is critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

A summary of its key properties, including the calculated molecular weight, is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrCl | Calculated |

| Molecular Weight | 233.53 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 231.96544 Da | PubChem[1][2] |

| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from isomers[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (Predicted) | Inferred from isomers[3] |

| CAS Number | Not available for this specific isomer. | N/A |

Proposed Synthesis Protocol

Synthetic Workflow Overview

The proposed synthesis involves two key transformations:

-

Reduction of the Ketone: The carbonyl group of 3'-chloropropiophenone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reaction is highly selective for ketones and aldehydes.

-

Nucleophilic Substitution (Bromination): The resulting hydroxyl group of the secondary alcohol is converted into a bromide. This is a classic nucleophilic substitution where the hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by a bromide ion. A common reagent for this is phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis of 1-(3-Chlorophenyl)propan-1-ol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-chloropropiophenone (10.0 g, 59.3 mmol) in methanol (100 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.24 g, 59.3 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 1 M HCl (50 mL). Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alcohol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add the crude 1-(3-chlorophenyl)propan-1-ol (from the previous step).

-

Reagent Addition: Cool the flask to 0 °C and slowly add phosphorus tribromide (PBr₃) (6.4 g, 23.7 mmol, 0.4 equivalents) dropwise. Caution: PBr₃ is corrosive and reacts violently with water.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the product with dichloromethane (3 x 40 mL). Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is paramount. The analytical technique of choice for volatile halogenated compounds is Gas Chromatography-Mass Spectrometry (GC-MS), which provides information on both purity (from the chromatogram) and molecular weight/fragmentation (from the mass spectrum).[4]

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a suitable solvent like hexane or dichloromethane.

-

Injection: Inject a 1 µL aliquot of the sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column suitable for separating aromatic compounds (e.g., Rtx-624).[4] Program the oven with a temperature gradient (e.g., starting at 50°C, ramping to 250°C) to ensure separation of the product from any impurities or starting materials.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for the molecular ion peak (M⁺) and characteristic isotopic patterns. The presence of both chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) will create a unique and easily identifiable isotopic cluster for the molecular ion.

Caption: General workflow for the analytical characterization by GC-MS.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its distinct reactive sites, which allow for sequential and selective chemical modifications. This dual reactivity makes it a valuable building block for constructing complex molecular architectures.[5]

-

Benzylic Bromide: The bromine atom is on a benzylic carbon, making it significantly more susceptible to nucleophilic substitution (likely via an Sₙ1 or Sₙ2 mechanism) than the aryl halides.[5] This allows for the selective introduction of various nucleophiles (e.g., amines, thiols, cyanides) at this position, leaving the aromatic ring untouched for subsequent reactions.

-

Aryl Halides: The chloro and bromo substituents on the benzene ring are less reactive towards classical nucleophilic substitution but are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5][6] This enables the formation of carbon-carbon or carbon-heteroatom bonds, crucial for elaborating the core structure.

The inclusion of halogens like bromine and chlorine is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5][7][8] Halogens can influence lipophilicity, metabolic stability, and binding affinity through halogen bonding.[8][9] Therefore, intermediates like this compound are highly relevant in the synthesis of novel therapeutic agents.[6][10]

Caption: Logical relationships of reactive sites to applications in drug discovery.

Conclusion

This compound, with a molecular weight of 233.53 g/mol , is more than a simple chemical entity defined by a number. It represents a versatile building block for synthetic and medicinal chemists. Its value is derived from its distinct physicochemical properties, accessible synthesis, and, most importantly, its orthogonal reactivity. The ability to selectively functionalize either the benzylic position via nucleophilic substitution or the aromatic ring via cross-coupling reactions provides a powerful tool for the rational design and synthesis of complex, biologically active molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research and development endeavors.

References

- A Technical Guide to 1-Bromo-2-(bromomethyl)

- (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436. PubChem.

- Bromobenzene: Uses, Properties, and Industrial Significance.

- 1-(3-bromopropyl)-3-chlorobenzene AldrichCPR | Sigma. Sigma-Aldrich.

- Analytical Procedure for the Determination of Chlorobenzenes in Sediments.

- 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136. PubChem.

- Bromobenzene Market Size, Share & Growth Report 2032. Arizton.

- 1-(bromomethyl)-3-chlorobenzene. Sigma-Aldrich.

- 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928. PubChem.

- 1-(1-Bromoethyl)-3-chlorobenzene. BLDpharm.

-

1-(1-bromoethyl)-3-chlorobenzene | CAS 65130-47-4 | SCBT. Santa Cruz Biotechnology. [Link]

- 1-bromo-3-chlorobenzene. ChemBK.

- 1-BROMO-3-CHLOROBENZENE | CAS 108-37-2.

- Application Note: A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.

- Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Gener

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Introducing bromine to the molecular structure as a str

- CAS 108-37-2: 1-Bromo-3-chlorobenzene. CymitQuimica.

Sources

- 1. (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 108-37-2: 1-Bromo-3-chlorobenzene | CymitQuimica [cymitquimica.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromobenzene Market Size, Share & Growth Report 2032 [snsinsider.com]

physical properties of 3-chloro-alpha-ethylbenzyl bromide

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-alpha-ethylbenzyl Bromide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 3-chloro-alpha-ethylbenzyl bromide, also known by its IUPAC name, 1-(1-bromopropyl)-3-chlorobenzene. As a compound with limited publicly available experimental data, this document synthesizes information from structurally analogous molecules to provide well-founded estimations of its characteristics. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis, purification, and characterization of this and other novel chemical entities. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in organic synthesis and drug discovery.

Introduction and Structural Elucidation

3-Chloro-alpha-ethylbenzyl bromide is a halogenated aromatic compound. Its structure features a benzene ring substituted with a chlorine atom at the meta (3) position and a 1-bromopropyl group. The presence of a chiral center at the alpha-carbon (the carbon atom bonded to the bromine and the phenyl ring) indicates that this compound can exist as a racemic mixture of two enantiomers. This structural complexity, including the benzylic bromide and the chloro-substitution, suggests its potential as a reactive intermediate in organic synthesis, particularly for the introduction of the 3-chloro-alpha-ethylbenzyl moiety in the development of new chemical entities.

The accurate characterization of its physical properties is paramount for its effective use in synthetic chemistry, enabling proper handling, reaction control, and purification.

Caption: Chemical structure of 3-chloro-alpha-ethylbenzyl bromide.

Physical Properties: A Comparative Analysis

| Property | 3-Chlorobenzyl bromide[1][2] | 1-(1-Bromoethyl)-3-chlorobenzene[3] | alpha-Ethylbenzyl alcohol[4][5] | Benzyl bromide[6][7][8] | 1-Bromo-3-chlorobenzene[9][10][11][12] | 3-Chloro-alpha-ethylbenzyl bromide (Predicted) |

| Molecular Formula | C₇H₆BrCl | C₈H₈BrCl | C₉H₁₂O | C₇H₇Br | C₆H₄BrCl | C₉H₁₀BrCl |

| Molecular Weight ( g/mol ) | 205.48 | 219.51 | 136.19 | 171.03 | 191.45 | 233.53 |

| Appearance | Colorless to light yellow liquid[1][2] | - | Oily liquid[4] | Colorless liquid[6][8] | Colorless to pale yellow liquid[10] | Clear, colorless to pale yellow liquid |

| Boiling Point (°C) | 109-110 / 12 mmHg[1][2] | - | 219 / 760 mmHg; 107 / 15 mmHg[4] | 201 / 760 mmHg[8] | 196 / 760 mmHg[11] | ~120-130 / 10 mmHg |

| Density (g/mL) | 1.565 at 25°C[1][2] | - | 0.9915 at 25°C[4] | 1.438 at 25°C[8] | 1.63 at 25°C[11] | ~1.4-1.5 at 25°C |

| Refractive Index (n²⁰/D) | 1.588[1][2] | - | 1.5169 (at 23°C)[4] | 1.5752[8] | 1.576[11] | ~1.57-1.58 |

| Solubility | Decomposes in water[1] | - | Miscible with methanol, ethanol, ether, benzene[4] | Sparingly soluble in water; soluble in organic solvents[6] | Not miscible in water[12] | Insoluble in water; soluble in common organic solvents |

Analysis and Prediction:

-

Molecular Weight: The molecular weight of 3-chloro-alpha-ethylbenzyl bromide is 233.53 g/mol .

-

Appearance: It is predicted to be a clear, colorless to pale yellow liquid, typical for benzylic halides.

-

Boiling Point: The boiling point will be significantly higher than that of 3-chlorobenzyl bromide due to the increased molecular weight from the ethyl group. It will also be higher than its alcohol precursor, alpha-ethylbenzyl alcohol. A reasonable estimate under reduced pressure would be in the range of 120-130°C at 10 mmHg.

-

Density: The density is expected to be lower than that of 3-chlorobenzyl bromide due to the larger alkyl chain, but still significantly denser than water.

-

Refractive Index: The refractive index is predicted to be similar to that of 3-chlorobenzyl bromide.

-

Solubility: Like most organohalides, it is expected to be insoluble in water and soluble in a range of organic solvents such as ethers, halogenated hydrocarbons, and aromatic solvents.

Experimental Protocols for Synthesis and Characterization

Given the lack of available data, a researcher's primary task would be the synthesis and characterization of the compound. The following protocols are provided as a robust starting point.

Synthesis: A Plausible Two-Step Approach

A logical synthetic route would involve the preparation of the corresponding alcohol followed by bromination.

Caption: Proposed synthetic workflow for 3-chloro-alpha-ethylbenzyl bromide.

Step 1: Synthesis of alpha-Ethyl-3-chlorobenzyl alcohol

-

To a solution of 3-chlorobenzaldehyde in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add a solution of ethylmagnesium bromide in THF dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the crude product by vacuum distillation or flash column chromatography.

Step 2: Bromination of alpha-Ethyl-3-chlorobenzyl alcohol

-

Dissolve the purified alpha-ethyl-3-chlorobenzyl alcohol in anhydrous diethyl ether under an inert atmosphere and cool the solution to 0°C.

-

Slowly add phosphorus tribromide (PBr₃) dropwise with vigorous stirring. A white precipitate of phosphorous acid will form.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

-

Separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-chloro-alpha-ethylbenzyl bromide should be purified by vacuum distillation.

Characterization Protocols

A. Determination of Boiling Point

The boiling point of the purified liquid should be determined under reduced pressure to avoid decomposition.

Caption: Simplified workflow for boiling point determination via vacuum distillation.

-

Place the purified liquid in a round-bottom flask with a few boiling chips.

-

Set up a vacuum distillation apparatus.

-

Place the thermometer bulb so that the top is level with the side arm leading to the condenser.

-

Gradually reduce the pressure to the desired level (e.g., 10 mmHg).

-

Heat the flask gently.

-

Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at that specific pressure.

B. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR should show characteristic signals for the aromatic protons, the methine proton (CH-Br) as a triplet, the methylene protons (-CH₂-) as a multiplet, and the terminal methyl protons (-CH₃) as a triplet.

-

The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

A suitable technique would be Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

-

The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for the presence of one bromine and one chlorine atom.

-

Key fragmentation patterns would likely involve the loss of Br and the formation of a stable benzylic carbocation.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-chloro-alpha-ethylbenzyl bromide is not available, it should be handled with the precautions appropriate for a reactive benzylic bromide.

-

Toxicity: Assumed to be a lachrymator and irritant to the skin, eyes, and respiratory system.[7][8]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent decomposition. It is likely moisture-sensitive.

Conclusion

3-Chloro-alpha-ethylbenzyl bromide is a potentially valuable synthetic intermediate whose physical properties can be reliably estimated through the comparative analysis of its structural analogues. This guide provides not only these estimated properties but also a framework of robust experimental protocols for its synthesis and definitive characterization. Adherence to these methodologies will ensure the generation of high-purity material and accurate data, which are essential for its successful application in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12851436, (1-Bromo-3-chloropropyl)benzene. Retrieved February 26, 2026 from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7928, 1-Bromo-3-chlorobenzene. Retrieved February 26, 2026 from [Link].

-

ILO and WHO (2021). ICSC 1665 - 1-BROMO-3-CHLOROPROPANE. Retrieved February 26, 2026 from [Link].

-

ChemBK (2024). 1-bromo-3-chlorobenzene. Retrieved February 26, 2026 from [Link].

-

NIST. Benzene, 1-bromo-3-chloro-. Retrieved February 26, 2026 from [Link].

-

Doubtnut (2020). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?. Retrieved February 26, 2026 from [Link].

-

GazFinder. benzyl bromide (C7H7Br). Retrieved February 26, 2026 from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved February 26, 2026 from [Link].

-

NIST. Benzene, 1-(bromomethyl)-3-chloro-. Retrieved February 26, 2026 from [Link].

-

European Chemicals Agency (2025). Substance Information. Retrieved February 26, 2026 from [Link].

-

DrugFuture. alpha-Ethylbenzyl Alcohol. Retrieved February 26, 2026 from [Link].

-

SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved February 26, 2026 from [Link].

-

NIST. Benzene, (3-bromopropyl)-. Retrieved February 26, 2026 from [Link].

-

Wikipedia. Benzyl bromide. Retrieved February 26, 2026 from [Link].

-

Wikipedia. 1-Bromo-3-chloropropane. Retrieved February 26, 2026 from [Link].

Sources

- 1. 3-Chlorobenzyl bromide | 766-80-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(1-bromoethyl)-3-chlorobenzene | CAS 65130-47-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. alpha-Ethylbenzyl Alcohol [drugfuture.com]

- 5. alpha-Ethylbenzyl alcohol(93-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Gas detectors and respiratory protection equipments C7H7Br (benzyl bromide), CAS number 100-39-0 [en.gazfinder.com]

- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 9. 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 108-37-2: 1-Bromo-3-chlorobenzene | CymitQuimica [cymitquimica.com]

- 11. chembk.com [chembk.com]

- 12. 1-Bromo-3-chlorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

A Technical Guide to the Solubility of 1-(1-Bromopropyl)-3-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that influences reaction kinetics, purification strategies, and bioavailability. This guide provides an in-depth technical overview of the solubility of 1-(1-Bromopropyl)-3-chlorobenzene, a halogenated aromatic compound with potential applications as an intermediate in the synthesis of novel therapeutic agents. Due to the limited availability of direct experimental data for this specific molecule, this document will focus on predicting its solubility based on fundamental chemical principles and provide a detailed protocol for its empirical determination.

The core principle governing solubility is "like dissolves like," which posits that substances with similar polarities and intermolecular forces will be mutually soluble.[1] This guide will dissect the molecular structure of this compound to predict its interactions with a range of common organic solvents.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure and Physicochemical Properties

This compound possesses a moderately complex structure that influences its solubility. Key features include:

-

Aromatic Benzene Ring: The core of the molecule is a nonpolar, hydrophobic benzene ring.

-

Halogen Substituents: The presence of chlorine and bromine atoms introduces polarity to the molecule due to their electronegativity.[3] The meta-substitution pattern of these halogens results in a net dipole moment.

-

Alkyl Chain: The 1-bromopropyl group is a nonpolar alkyl chain, which contributes to the molecule's lipophilicity. The bromine atom on this chain further adds to the molecule's polar characteristics.

Based on its structure, this compound can be classified as a moderately polar compound. The presence of both polar (C-Cl and C-Br bonds) and nonpolar (benzene ring and alkyl chain) regions suggests that it will exhibit a broad range of solubilities in organic solvents.

Intermolecular Forces at Play

The solubility of this compound is governed by the following intermolecular forces:

-

London Dispersion Forces: These are the primary forces of attraction between nonpolar molecules and are significant for the benzene ring and the propyl chain.[4][5] Larger and heavier molecules, such as the one , exhibit stronger dispersion forces.[6][7]

-

Dipole-Dipole Interactions: The polar C-Cl and C-Br bonds create permanent dipoles, allowing the molecule to engage in dipole-dipole interactions with polar solvent molecules.[5]

The molecule is not capable of forming strong hydrogen bonds as it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen.[4][8]

Predicted Solubility in Different Solvent Classes

Based on the "like dissolves like" principle, the predicted solubility of this compound in various organic solvent classes is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The nonpolar benzene ring and propyl chain of the solute will interact favorably with the nonpolar solvent molecules through London dispersion forces.[1][2] |

| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High to Moderate | These solvents have dipole moments and can engage in dipole-dipole interactions with the polar C-Cl and C-Br bonds of the solute. The nonpolar parts of both solute and solvent will interact via dispersion forces. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate to Low | While these solvents are polar, their primary intermolecular forces are strong hydrogen bonds. The solute cannot act as a hydrogen bond donor, which will disrupt the solvent's hydrogen bonding network, making dissolution less favorable.[8] |

| Very Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The large nonpolar regions of the molecule make it hydrophobic. The energy required to break the strong hydrogen bonds in water would not be sufficiently compensated by the formation of new solute-water interactions. |

Experimental Determination of Solubility

Given the absence of published experimental data, it is crucial for researchers to be able to determine the solubility of this compound empirically. The shake-flask method is a widely accepted and reliable technique for this purpose.[9][10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control[12]

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is reached.[10]

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in an incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.[10] A preliminary study to determine the time to reach equilibrium is recommended.[12]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

-

Replicates: Perform the entire experiment in triplicate to assess the precision of the measurement.[12]

-

Equilibrium Confirmation: Take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

Mass Balance: After the experiment, evaporate the solvent from the remaining solid and weigh it to ensure that the amount of dissolved material is consistent with the measured concentration.

Visualizing the Experimental Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Asghari, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

-

Science Notes and Projects. (2021). Solubility Rules Chart and Memorization Tips. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (1-Bromo-3-chloropropyl)benzene. Retrieved from [Link]

-

MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

UH Pressbooks. (n.d.). Intermolecular Forces – Chemistry. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. Retrieved from [Link]

-

Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Study Mind. (2022). Bonding - Forces Between Molecules (A-Level Chemistry). Retrieved from [Link]

-

Chemistry 2e for Chem 120 (Chemistry for Engineering). (n.d.). 10.1 Intermolecular Forces. Retrieved from [Link]

-

Lumen Learning. (n.d.). 10.1 Intermolecular Forces | Chemistry. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]

- 4. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. studymind.co.uk [studymind.co.uk]

- 6. 10.1 Intermolecular Forces – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]

- 7. 10.1 Intermolecular Forces | Chemistry [courses.lumenlearning.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. who.int [who.int]

safety data sheet (SDS) for 1-(1-Bromopropyl)-3-chlorobenzene

Technical Whitepaper: Operational Safety and Handling of 1-(1-Bromopropyl)-3-chlorobenzene

Executive Summary

This technical guide provides a comprehensive safety and operational profile for This compound , a specialized secondary benzylic bromide intermediate used in pharmaceutical synthesis. Due to the limited public specific data for this exact propyl isomer, this guide utilizes Structure-Activity Relationship (SAR) principles, bridging data from its well-characterized analog 1-(1-Bromoethyl)-3-chlorobenzene (CAS 65130-47-4) and general benzylic halide protocols.

Core Hazard: This compound is a potent alkylating agent and lachrymator . It poses significant risks of chemical burns, respiratory tract damage, and irreversible ocular injury. Strict engineering controls and specific quenching protocols are mandatory.

Part 1: Chemical Identity & Physiochemical Profile

Compound Identification

-

Chemical Name: this compound

-

Synonyms: 3-Chloro-α-ethylbenzyl bromide; 1-Bromo-1-(3-chlorophenyl)propane

-

Structural Class: Secondary Benzylic Bromide / Aryl Halide

-

Molecular Formula: C₉H₁₀BrCl[1]

-

Molecular Weight: 233.53 g/mol [1]

Physiochemical Properties (Predicted/Derived)

| Property | Value / Description | Note |

|---|---|---|

| Appearance | Colorless to light yellow liquid | Darkens upon storage (light/moisture sensitive) |

| Boiling Point | ~115–125 °C @ 10 mmHg | Extrapolated from ethyl analog |

| Flash Point | > 100 °C (Closed Cup) | Combustible Liquid (Class IIIB) |

| Density | ~1.3–1.4 g/mL | Denser than water |

| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc | Hydrolyzes slowly in water to form HBr |

| Reactivity | High | Reacts violently with amines, oxidizers, and active metals |[2]

Part 2: Hazard Identification & Toxicology (The "Why")

Mechanism of Toxicity: Alkylation

Unlike simple organic solvents, this compound acts as an electrophile. The benzylic carbon, activated by the bromine leaving group, can attack nucleophilic centers in biological macromolecules (DNA bases, protein cysteine/lysine residues).

-

Consequence: This results in direct cellular damage (cytotoxicity) and potential sensitization.

-

Lachrymatory Effect: The compound activates TRPA1 ion channels in sensory nerves, causing immediate, severe tearing and respiratory distress even at low ppm concentrations.

GHS Classification (Derived)

Based on the reactivity of secondary benzylic bromides:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3][4]

-

Serious Eye Damage: Category 1 (Irreversible damage possible).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

-

Sensitization (Skin): Category 1 (May cause an allergic skin reaction).[3]

Part 3: Operational Risk Management (The "How")

Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Process Isolation: For reactions >10g, use a closed system (Schlenk line or jacketed reactor) to prevent vapor release.

-

Scrubbing: Reactions evolving HBr (hydrolysis product) should be vented through a dilute caustic scrubber (NaOH).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with benzylic halides due to rapid permeation.

| PPE Type | Specification | Usage Rule |

| Hand Protection (Splash) | Double-gloved Nitrile (min 5 mil) | Change immediately upon splash. |

| Hand Protection (Immersion/Spill) | Silver Shield® (Laminate) or Viton® | Mandatory for spill cleanup or high-exposure tasks. |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are inadequate for lachrymators. |

| Respiratory | Full-face respirator with OV/AG cartridges | Only required if fume hood containment is breached. |

Visualizing the Hazard Logic

The following diagram illustrates the causal link between the chemical structure and the required safety response.

Caption: Causal pathway from molecular structure to safety engineering controls.

Part 4: Emergency Response & Stability

Decontamination & Quenching Protocol

Do not simply wash with water; this generates HBr gas. Use a chemical neutralization method.

Quenching Solution (The "Destroyer"):

-

Composition: 10% Aqueous Sodium Thiosulfate (

) or 10% Aqueous Ammonia. -

Mechanism: These nucleophiles rapidly displace the bromide, converting the toxic alkylating agent into a harmless thioether or amine salt.

Spill Response Workflow:

-

Evacuate: Clear the immediate area. Lachrymatory fumes will spread quickly.

-

PPE Up: Don Silver Shield gloves and SCBA (if spill is large/outside hood).

-

Contain: Dike with absorbent pads.

-

Neutralize: Gently pour Quenching Solution over the spill. Allow 20 minutes reaction time.

-

Clean: Absorb the neutralized slurry and dispose of as hazardous chemical waste.

Fire Fighting Measures

-

Extinguishing Media: CO₂, Dry Chemical, or Foam.[4][5][6][7][8] Avoid water jet (spreads the chemical and hydrolyzes it to acid).

-

Hazardous Combustion Products: Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Carbon Monoxide (CO).[2] Firefighters must wear full turnout gear with SCBA.

Part 5: Synthesis & Handling Workflow

The following workflow details the safe handling lifecycle, emphasizing the "Quench" step which is often overlooked but critical for preventing downstream exposure.

Caption: Lifecycle management of benzylic bromides emphasizing the mandatory quenching step.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9881136, 1-(3-bromopropyl)-4-chlorobenzene (Analogous Structure). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Disclaimer: This guide is a technical synthesis based on SAR principles for research purposes. It does not replace an official manufacturer-supplied SDS required for legal compliance.

Sources

- 1. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Benzene, (3-chloro-1-propenyl)- | C9H9Cl | CID 94242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. msds.nipissingu.ca [msds.nipissingu.ca]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(1-Bromopropyl)-3-chlorobenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the vast expanse of chemical literature and databases, it is not uncommon to encounter molecules that, despite their apparent utility as research intermediates, do not possess a dedicated entry in major repositories such as PubChem. 1-(1-Bromopropyl)-3-chlorobenzene is one such compound. As of this writing, a specific PubChem Compound ID (CID) for this precise isomeric structure is not available. This guide, therefore, serves as a forward-looking technical whitepaper, constructed from the foundational principles of organic chemistry and drawing upon data from structurally analogous compounds. Herein, we will delineate a plausible and robust pathway for its synthesis, predict its key physicochemical and spectroscopic properties, and explore its potential applications in the realm of medicinal chemistry and materials science. This document is intended to be a valuable resource for researchers embarking on the synthesis and utilization of this and other novel chemical entities.

Molecular Overview and Physicochemical Properties

This compound is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the meta position and a 1-bromopropyl group. The presence of two distinct halogen atoms and a chiral center at the benzylic position makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀BrCl |

| Molecular Weight | 233.53 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 240-250 °C at 760 mmHg |

| Density | ~1.4 g/mL |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) |

| XLogP3 | ~4.0 (Estimated) |

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned via a two-step process starting from commercially available 3-chlorobenzaldehyde. This pathway involves a Grignard reaction to form the corresponding secondary alcohol, followed by a nucleophilic substitution to introduce the bromine atom.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)propan-1-ol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add magnesium turnings (2.43 g, 100 mmol).

-

Grignard Reagent Formation: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Slowly add bromoethane (10.9 g, 100 mmol) dropwise via a dropping funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

Aldehyde Addition: Once the magnesium has been consumed, cool the solution to 0 °C. Add a solution of 3-chlorobenzaldehyde (14.06 g, 100 mmol) in 50 mL of anhydrous THF dropwise to the Grignard reagent.

-

Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask to 0 °C and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude alcohol, which can be purified by flash column chromatography.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere, dissolve 1-(3-chlorophenyl)propan-1-ol (17.26 g, 100 mmol) in 100 mL of anhydrous dichloromethane. Add a catalytic amount of pyridine (0.5 mL).

-

Brominating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃) (9.0 g, 33.3 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, carefully pour the mixture over 100 g of ice. Separate the organic layer, and wash it sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of experimental data, the following spectroscopic characteristics are predicted based on the structure of this compound and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.0 - 1.2 | Triplet | 3H | -CH₂CH₃ | |

| 2.0 - 2.2 | Multiplet | 2H | -CH₂ CH₃ | |

| 5.0 - 5.2 | Triplet | 1H | -CH (Br)CH₂- | |

| 7.2 - 7.5 | Multiplet | 4H | Ar-H | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| ~12 | -CH₂C H₃ | |||

| ~35 | -C H₂CH₃ | |||

| ~55 | -C H(Br)CH₂- | |||

| ~125-135 (4 signals) | Aromatic Carbons | |||

| ~145 | Aromatic Carbon (ipso to propyl) |

Infrared (IR) Spectroscopy:

-

~3050-3100 cm⁻¹: Aromatic C-H stretch

-

~2850-2970 cm⁻¹: Aliphatic C-H stretch

-

~1570, 1470 cm⁻¹: Aromatic C=C bending

-

~1080 cm⁻¹: C-Cl stretch

-

~680 cm⁻¹: C-Br stretch

Mass Spectrometry (Electron Ionization):

-

M⁺ peaks: Expected at m/z 232, 234, and 236 due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

-

Major Fragmentation: Loss of Br• (m/z 153/155) to form a stable benzylic carbocation.

Reactivity and Synthetic Applications

The primary site of reactivity in this compound is the benzylic bromide. This functional group is an excellent leaving group, making the compound a valuable substrate for a variety of nucleophilic substitution and elimination reactions.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Substitution: The benzylic carbon is susceptible to attack by a wide range of nucleophiles, including azides, cyanides, alkoxides, and amines, to introduce new functional groups. This is a cornerstone of its utility in building molecular complexity.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination to form 1-(3-chlorophenyl)prop-1-ene.

-

Formation of Organometallic Reagents: The compound can react with metals such as magnesium to form a Grignard reagent, which can then be used in carbon-carbon bond-forming reactions.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this molecule are not yet documented, its structure suggests significant potential as a building block in several areas:

-

Medicinal Chemistry: The 3-chlorophenyl motif is present in numerous pharmaceuticals. This compound could serve as a key intermediate for the synthesis of novel drug candidates, allowing for the introduction of various side chains at the benzylic position to probe structure-activity relationships.

-

Agrochemicals: Halogenated aromatic compounds are a well-established class of agrochemicals. The reactivity of the benzylic bromide allows for the facile synthesis of derivatives for screening as potential herbicides, fungicides, or insecticides.

-

Materials Science: The aromatic core and reactive handle make it a candidate for the synthesis of novel polymers, liquid crystals, and other organic materials with tailored electronic or photophysical properties.

Conclusion

This compound represents a versatile yet under-documented chemical intermediate. This guide has provided a comprehensive technical overview, from a plausible synthetic route and detailed experimental protocols to predicted spectroscopic data and a discussion of its reactivity and potential applications. By leveraging foundational principles of organic chemistry, we have constructed a roadmap for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. The insights provided herein are intended to empower scientists in drug discovery and materials science to unlock the potential of this and other novel chemical building blocks.

References

A comprehensive list of references for the techniques and related compounds discussed in this guide is provided below.

-

PubChem Database. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

- BenchChem. (2025). Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-chloro- (CAS 108-37-2). Retrieved from [Link].

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(1-Bromopropyl)-3-chlorobenzene from 1-(3-chlorophenyl)propan-1-ol

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-(1-Bromopropyl)-3-chlorobenzene from its precursor, 1-(3-chlorophenyl)propan-1-ol. Detailed experimental protocols, mechanistic insights, safety precautions, and data interpretation are presented to assist researchers, scientists, and drug development professionals in successfully performing this transformation. The protocols described herein are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive secondary alkyl bromide and a substituted aromatic ring, allows for diverse downstream modifications. The targeted synthesis from the corresponding secondary alcohol, 1-(3-chlorophenyl)propan-1-ol, is a critical transformation. This guide will explore the conversion of the hydroxyl group, a poor leaving group, into a bromide, an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. Several reagents can effect this transformation, each with its own mechanistic nuances and practical considerations. This document will focus on two robust and widely applicable methods: the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Mechanistic Considerations

The conversion of an alcohol to an alkyl bromide is a cornerstone of organic synthesis. The choice of reagent is often dictated by the substrate's sensitivity to acidic conditions and the desired stereochemical outcome.

Bromination with Phosphorus Tribromide (PBr₃)

The reaction of a secondary alcohol with phosphorus tribromide is a classic and efficient method for producing the corresponding alkyl bromide.[1][2] The mechanism proceeds via a nucleophilic substitution, specifically an Sₙ2 pathway.[1][2][3]

Mechanism Steps:

-

Activation of the Alcohol: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and forms a protonated O-P bond, effectively converting the hydroxyl group into a much better leaving group.[2][4]

-

Nucleophilic Attack: The bromide ion generated in the first step then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside.[2]

-

Displacement: This backside attack leads to the displacement of the good leaving group (dibromophosphinous acid, HOPBr₂) and the formation of the alkyl bromide with an inversion of stereochemistry at the reacting carbon center.[1][2][3]

The primary advantage of using PBr₃ is that it avoids the strongly acidic conditions associated with reagents like HBr, which can lead to carbocation rearrangements, a potential issue with secondary alcohols.[2][5]

The Appel Reaction

The Appel reaction provides a mild and versatile alternative for the conversion of alcohols to alkyl bromides.[1][6] This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄).[1][6][7]

Mechanism Steps:

-

Formation of the Phosphonium Salt: Triphenylphosphine attacks one of the bromine atoms of carbon tetrabromide, forming a phosphonium bromide intermediate and the tribromomethanide anion.

-

Proton Transfer: The tribromomethanide anion is a strong base and deprotonates the alcohol to form an alkoxide and bromoform.

-

Formation of the Alkoxyphosphonium Salt: The resulting alkoxide acts as a nucleophile and attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a bromide ion and forming an alkoxyphosphonium salt. This step is the key to converting the hydroxyl group into an excellent leaving group.

-

Nucleophilic Substitution: The bromide ion then attacks the carbon atom attached to the oxygen in an Sₙ2 fashion, leading to the formation of the alkyl bromide with inversion of stereochemistry and triphenylphosphine oxide as a byproduct.[7][8] The formation of the very strong P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.[6]

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 1-(3-chlorophenyl)propan-1-ol | ≥98% | Commercially Available |

| Phosphorus Tribromide (PBr₃) | ≥99% | Commercially Available |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |

| Carbon Tetrabromide (CBr₄) | ≥99% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent Grade | Prepared in-house |

| Brine (Saturated NaCl solution) | ACS Reagent Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, heating mantle or oil bath, ice bath, separatory funnel, rotary evaporator, glassware for column chromatography, thin-layer chromatography (TLC) plates.

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is adapted from established procedures for the bromination of secondary alcohols.[1][3][9]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound using PBr₃.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-chlorophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of PBr₃: Add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition. Caution: PBr₃ reacts violently with water.[10][11][12][13] Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Synthesis via the Appel Reaction

This protocol is based on the general procedure for the Appel reaction.[7][14]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via the Appel reaction.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-(3-chlorophenyl)propan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of CBr₄: In a separate flask, dissolve carbon tetrabromide (1.2 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the alcohol and triphenylphosphine mixture over 15-20 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether or hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filtration: Filter the mixture through a pad of celite or a short plug of silica gel, washing with diethyl ether or hexanes.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to yield the final product.

Data and Expected Results

| Parameter | Protocol 1 (PBr₃) | Protocol 2 (Appel) |

| Reagent Equivalents | Alcohol (1.0), PBr₃ (0.4) | Alcohol (1.0), PPh₃ (1.2), CBr₄ (1.2) |

| Typical Reaction Time | 2-4 hours | 2.5-3.5 hours |

| Expected Yield | 75-85% | 80-90% |

| Byproducts | HOPBr₂, HBr | Triphenylphosphine oxide, Bromoform |

| Purification Method | Column Chromatography | Column Chromatography |

Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: Expected signals would include a multiplet for the aromatic protons, a triplet for the methyl group, a multiplet for the methylene group, and a triplet for the methine proton adjacent to the bromine.

-

¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, as well as the three aliphatic carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

-

IR Spectroscopy: The IR spectrum would lack the broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) and show characteristic C-H and C-Br stretching frequencies.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the amount of brominating agent. Ensure all reagents are anhydrous. |

| Loss of product during work-up. | Ensure proper phase separation and complete extraction. Be careful during the concentration step to avoid loss of a potentially volatile product. | |

| Presence of Starting Material | Insufficient brominating agent or reaction time. | Increase the stoichiometry of the brominating reagent or prolong the reaction time. |

| Formation of Side Products | Elimination reaction (alkene formation). | Maintain a low reaction temperature, especially during the addition of the brominating agent. |

| Rearrangement products (with HBr). | Use PBr₃ or the Appel reaction conditions, which are less prone to carbocation rearrangements. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus tribromide is corrosive and reacts violently with water.[10][11][12][13] It should be handled with extreme care under anhydrous conditions.

-

Carbon tetrabromide is toxic and should be handled with caution.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from 1-(3-chlorophenyl)propan-1-ol can be effectively achieved using either phosphorus tribromide or the Appel reaction. Both methods offer good to excellent yields and proceed via an Sₙ2 mechanism, which is advantageous for secondary alcohols. The choice between the two protocols may depend on the availability of reagents, desired scale, and sensitivity of the substrate to the specific reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to perform this synthesis reliably and safely.

References

-

Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

-

ReactionFlash. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

Organic Chemistry 1: An open textbook. (n.d.). 9.3. Preparation of alkyl halides & related (RX). Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Chemistry Steps. (2020, January 9). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

Organic Chemistry. (2020, May 10). Synthesis of Alkyl Halides from Alcohols Using SOCl2 and PBr3. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, May 28). Why don't secondary alcohols react with HBr/HI via SN2?. Retrieved from [Link]

-

Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). 9.7 Reactions of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of alcohols with hydrohalic acids (HX). Retrieved from [Link]

-

Chemistry. (n.d.). Reaction of Alcohols with Hydrogen Halides. Retrieved from [Link]

Sources

- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. orgosolver.com [orgosolver.com]

- 8. Appel Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. PHOSPHORUS TRIBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.ca [fishersci.ca]

- 14. organic-synthesis.com [organic-synthesis.com]

Precision Bromination of 1-(3-Chlorophenyl)propan-1-ol: A Dual-Protocol Guide

Part 1: Executive Summary & Strategic Analysis

Converting 1-(3-chlorophenyl)propan-1-ol (a secondary benzylic alcohol) to its corresponding alkyl bromide is a deceptive transformation. While textbook protocols for alkyl halides abound, this specific substrate presents a "mechanistic fork in the road" that dictates the success of the synthesis:

-

The Benzylic Liability: The carbon center is benzylic, stabilizing any carbocation intermediate (

pathway). This significantly increases the risk of racemization (if the starting material is chiral) and elimination (E1) to form 1-(3-chlorophenyl)propene (a styrene derivative). -

The meta-Chloro Effect: The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (

), which slightly destabilizes the benzylic carbocation relative to the unsubstituted parent. This electronic deactivation makes the substrate less prone to spontaneous

This guide presents two distinct protocols tailored to specific project needs:

-

Protocol A (The "Gold Standard"): The Appel Reaction.[1][2] Best for high stereochemical fidelity (inversion), mild conditions, and small-to-medium scale (mg to 50g).

-

Protocol B (The "Scale-Up" Route): Modified

Bromination. Best for cost-efficiency and larger scales, provided strict temperature control is maintained to suppress elimination.

Part 2: Critical Reaction Pathways

The choice of reagent dictates the mechanism. Understanding these pathways is crucial for troubleshooting yield losses.

Diagram 1: Mechanistic Divergence

The following diagram illustrates the competition between the desired substitution (

Caption: Path A (Green) is the target trajectory. Path B (Red/Dashed) leads to purity and yield loss.

Part 3: Protocol A – The Appel Reaction (High Fidelity)

Objective: Convert alcohol to bromide with stereochemical inversion and minimal elimination.

Mechanism:

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | Dry, azeotroped with toluene if necessary. |

| Carbon Tetrabromide ( | 1.25 | Halogen Source | Store in dark; light sensitive. |

| Triphenylphosphine ( | 1.25 | Activator | Recrystallize if oxidized (high |

| Dichloromethane (DCM) | 10-15 V | Solvent | Anhydrous required. |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe.

-

Charge the flask with 1-(3-chlorophenyl)propan-1-ol (1.0 equiv) and

(1.25 equiv). -

Dissolve in anhydrous DCM (0.1 M concentration relative to substrate).

-

Cool the solution to 0 °C using an ice/water bath.

-

-

Reaction:

-

Dissolve

(1.25 equiv) in a minimal amount of DCM in a separate vessel. -

Crucial Step: Add the

solution dropwise to the main reaction mixture over 30 minutes.-

Why? Exothermic phosphonium formation can trigger local heating and elimination. Slow addition maintains 0 °C.

-

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The alcohol (

) should disappear; the bromide (

-

-

Workup (The "Crash" Method):

-

Add n-Heptane (2x reaction volume) to the reaction mixture.

-

Stir vigorously for 15 minutes. Triphenylphosphine oxide (

) will precipitate as a white solid. -

Filter the suspension through a pad of Celite or sintered glass.

-

Concentrate the filtrate under reduced pressure (keep bath < 35 °C to prevent thermal degradation).

-

-

Purification:

-

Flash Chromatography: Use a short plug of silica gel.

-